trans-Methylkhellactone

Beschreibung

Plant Genera and Species Endemicity

The identification of trans-Methylkhellactone has been reported in the following plant species:

trans-Methylkhellactone is a known constituent of the roots of Peucedanum praeruptorum Dunn. medchemexpress.commedchemexpress.euchemfaces.com This perennial herbaceous plant is a member of the genus Peucedanum, which encompasses approximately 120 species distributed globally. nih.gov Phytochemical investigations have revealed that the roots of P. praeruptorum contain a variety of pyranocoumarins, including trans-Methylkhellactone. scispace.comchemfaces.com

The compound (-)-trans-(3′R,4′S)-methylkhellactone has been isolated from the aerial parts of Angelica keiskei (Miq.) Koidz., commonly known as Ashitaba. ewha.ac.kryidu.edu.cnresearchgate.net This hardy perennial plant is also a member of the Apiaceae family. nih.gov A. keiskei is recognized for its rich composition of various bioactive compounds, including numerous flavonoids and coumarins. nih.govresearchgate.net

Geographic Distribution of Source Plants

The natural habitats of the plants containing trans-Methylkhellactone are geographically distinct.

Peucedanum praeruptorum is primarily found in southern China. nih.govsemanticscholar.org Its distribution spans several provinces, including Zhejiang, Anhui, Jiangxi, Hubei, Hunan, Guizhou, Sichuan, and Yunnan. nih.govsemanticscholar.org The plant typically grows in montane habitats, along forest edges, near roadsides, and in semi-open grassy areas at altitudes ranging from 250 to 2000 meters. nih.gov Specific regions in northwest Zhejiang, southeast Anhui, and northeast Jiangxi are considered traditional production areas. nih.govsemanticscholar.org

Angelica keiskei , or Ashitaba, is native to Japan, specifically along the Pacific Coast. wikipedia.orgsocfindoconservation.co.id Its native range includes the Bōsō Peninsula, Miura Peninsula, Izu Peninsula, and the Izu Islands. wikipedia.orgflower-db.com This plant thrives in coastal areas, often in sandy soil and damp habitats. socfindoconservation.co.id Due to its cultivation, it can now be found in various temperate zones worldwide. picturethisai.com

Chemotaxonomic Significance within Apiaceae

The presence of specific types of coumarins, including pyranocoumarins like khellactones, holds chemotaxonomic significance within the Apiaceae family. researchgate.netmdpi.com The Apiaceae family is chemically diverse, and the distribution of secondary metabolites such as furanocoumarins and pyranocoumarins can provide insights into the phylogenetic relationships between different genera and species. researchgate.net

The isolation of khellactone (B107364) esters from various genera within the Apiaceae, such as Peucedanum and Seseli, highlights a chemical link between these groups. bohrium.com For instance, studies have identified khellactone esters in Seseli andronakii and praeruptorins (which are khellactone derivatives) in Portenschlagiella ramosissima, both of which belong to the Apiaceae family. bohrium.com The occurrence of these and other related coumarins across different species supports their use as chemical markers in the taxonomic classification of this plant family. dntb.gov.uaacs.org The structural type of coumarin (B35378), whether it be a simple coumarin, a furanocoumarin, or a pyranocoumarin (B1669404), can be a characteristic feature of certain lineages within the Apiaceae. mdpi.com

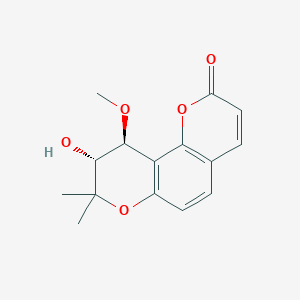

Structure

3D Structure

Eigenschaften

IUPAC Name |

(9R,10S)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDPVXHWOABQJQ-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Data Tables

Table 1: Plant Sources of trans-Methylkhellactone

| Genus | Species | Common Name | Family | Part(s) Containing Compound |

| Peucedanum | praeruptorum | Qianhu | Apiaceae | Roots |

| Angelica | keiskei | Ashitaba | Apiaceae | Aerial Parts |

Isolation and Purification Methodologies

Extraction Techniques from Plant Matrices

The initial step in isolating trans-Methylkhellactone from its natural source involves extracting the compound from the plant material. This is typically achieved through solvent-based methods or enhanced by advanced techniques to improve efficiency.

Conventional solvent extraction is a foundational technique for obtaining crude extracts containing coumarins like trans-Methylkhellactone from the dried roots of medicinal plants. The choice of solvent is critical and is often based on the polarity of the target compounds. For coumarins, solvents of varying polarities are employed.

For instance, the roots of Peucedanum praeruptorum Dunn are often extracted with solvents such as chloroform, dichloromethane, ethyl acetate, or acetone. chemfaces.com A common procedure involves macerating the powdered plant material with a selected solvent at room temperature. In one method, the air-dried, powdered roots were extracted with 95% ethanol. tautobiotech.com The resulting extract is then concentrated under reduced pressure to yield a crude residue. This crude extract, containing a mixture of compounds including (+)-praeruptorin A, (+)-praeruptorin B, and other coumarins, is then subjected to further purification steps. chemfaces.comtautobiotech.com

To enhance extraction efficiency and reduce processing time and solvent consumption, advanced methods like Ultrasound-Assisted Extraction (UAE) are employed. nih.gov UAE utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent. researchgate.net This method can significantly improve the yield of bioactive compounds. nih.gov

The effectiveness of UAE is influenced by several parameters, including ultrasonic frequency, extraction time, temperature, and the solvent-to-material ratio. nih.govbrieflands.com For example, studies on other plant materials have shown that optimizing these conditions, such as an extraction time of 15 minutes or an ultrasonic frequency of 20 kHz, can lead to maximum extraction yields. nih.gov While specific optimized protocols for trans-Methylkhellactone are not detailed, the principles of UAE are broadly applicable for the extraction of phenolic and coumarinic compounds from plant matrices. brieflands.comrsc.org The process typically involves placing the plant material in a solvent within an ultrasonic device and applying specific frequencies and temperatures for a set duration. brieflands.com

Chromatographic Separation Strategies

Following extraction, the crude mixture undergoes several stages of chromatographic separation to isolate trans-Methylkhellactone in a pure form.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of coumarins from plant extracts. nih.gov Analytical HPLC is used to identify and quantify the components in a mixture, while semi-preparative and preparative HPLC are used to isolate specific compounds. researchgate.netnih.gov

For the analysis of coumarins from Peucedanum species, a reversed-phase HPLC method is commonly used. nih.gov A typical setup involves a C18 column and a mobile phase consisting of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov Detection is often performed using a photodiode array (PDA) detector at specific wavelengths, such as 254 nm, where coumarins exhibit strong absorbance. nih.gov

A clear separation of various components can be achieved using a gradient elution program. The table below illustrates a representative gradient program for the separation of coumarins.

Table 1: Illustrative HPLC Gradient Program for Coumarin (B35378) Analysis

| Time (minutes) | Mobile Phase A (Water) % | Mobile Phase B (Methanol) % |

|---|---|---|

| 0 | 60 | 40 |

| 10 | 40 | 60 |

| 25 | 20 | 80 |

| 30 | 0 | 100 |

| 40 | 0 | 100 |

| 45 | 60 | 40 |

This table is a generalized example and specific conditions may vary based on the exact compounds and column used.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. news-medical.netnih.govresearchgate.net This method is particularly effective for the preparative isolation of natural products. ljmu.ac.ukresearchgate.net High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to separate coumarins from Peucedanum praeruptorum Dunn. tautobiotech.com

The process relies on a two-phase solvent system, and the selection of this system is crucial for successful separation. chromatographyonline.com A system composed of light petroleum–ethyl acetate–methanol–water is often used. tautobiotech.com The separation is based on the partition coefficient (K) of each compound between the two immiscible liquid phases. tautobiotech.comnews-medical.net In a typical HSCCC separation, the upper phase of the solvent system might be used as the stationary phase, while the lower phase serves as the mobile phase, sometimes in a gradient elution mode to improve resolution. tautobiotech.com

Table 2: Example of HSCCC Separation of Coumarins from P. praeruptorum

| Compound | Purity |

|---|---|

| Qianhucoumarin D | 98.6% |

| Pd–Ib | 92.8% |

| (+)-Praeruptorin A | 99.5% |

| (+)-Praeruptorin B | 99.4% |

Source: Data adapted from a study on HSCCC separation of coumarins. tautobiotech.com

This technique can yield several milligrams of multiple compounds with high purity in a single operation. tautobiotech.com

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orglongdom.org SFC combines some of the best features of both gas and liquid chromatography, offering fast, efficient, and environmentally friendly separations. longdom.orgmdpi.com It is particularly well-suited for the separation of thermally labile and chiral molecules. wikipedia.orgchromatographyonline.com

SFC has been applied to the rapid separation of major coumarins. researchgate.net The separation can often be achieved in less than 10 minutes using a C18 column with supercritical CO2 as the primary mobile phase, modified with a co-solvent like methanol. researchgate.net The tunable solvent strength of the supercritical fluid, adjusted by pressure and temperature, allows for precise control over the separation process. longdom.org While the direct application of SFC for the specific isolation of trans-Methylkhellactone is not extensively documented in the provided sources, its successful use for separating structurally similar coumarins indicates its high potential and applicability in this context. wikipedia.orgresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| trans-Methylkhellactone |

| (+)-praeruptorin A |

| (+)-praeruptorin B |

| Qianhucoumarin D |

Recycling Preparative Chromatography for Isomeric Separation

The separation of geometric isomers, such as cis- and trans-methylkhellactone, presents a significant challenge in natural product isolation due to their very similar physical and chemical properties. Recycling preparative high-performance liquid chromatography (HPLC) has emerged as a highly effective technique to address this challenge. researchgate.net This method enhances the separation efficiency by repeatedly passing the sample through the same chromatographic column, effectively increasing the column length and theoretical plates without the need for extremely long columns. researchgate.netresearchgate.net

In the context of khellactone (B107364) coumarin isolation, a recycling preparative HPLC strategy has been successfully employed to obtain isomerically pure substances. researchgate.net After the initial preparative chromatography, fractions containing a mixture of khellactone isomers are subjected to recycling HPLC. The system is typically configured with a suitable column, and the eluent from the detector outlet is recycled back to the pump inlet, allowing for multiple separation cycles. This process is continued until a baseline separation of the isomers is achieved. Studies have shown that this method can yield khellactone coumarins with purities exceeding 98%. researchgate.net The use of a single-column recycling system has been noted for its simplicity, increased efficiency, and cost-effectiveness compared to conventional preparative HPLC systems. researchgate.net

Purity Assessment and Yield Optimization

Following purification, a rigorous assessment of the purity of trans-methylkhellactone is essential. A combination of spectroscopic and chromatographic methods is employed for this purpose. High-performance liquid chromatography (HPLC) is a fundamental tool for an initial purity check. nih.gov For a more detailed and accurate determination, advanced techniques are utilized.

Ultra-performance liquid chromatography (UPLC) coupled with a charged aerosol detector (CAD) and a photodiode array (PDA) detector provides high-resolution separation and sensitive detection, allowing for the quantification of purity with a high degree of accuracy. researchgate.net The purity of isolated khellactone coumarins has been reported to be greater than 98% when analyzed by this method. researchgate.net

Structural confirmation and purity verification are further achieved through a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR) NMR, provides detailed structural information and can reveal the presence of impurities. nih.gov Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and tandem mass spectrometry (MS/MS), is used to determine the exact molecular weight and fragmentation patterns, confirming the identity of the compound. nih.gov Additionally, UV spectroscopy and circular dichroism (CD) spectroscopy can provide further evidence of purity and stereochemistry. nih.gov A more advanced method for quantitative analysis and purity determination is ¹H quantitative NMR (¹H-qNMR), which can provide the absolute purity of a compound without the need for an identical standard. researchgate.net

Table 2: Methods for Purity Assessment of trans-Methylkhellactone

| Method | Purpose | Reference |

| HPLC | Initial purity assessment and routine analysis. | nih.gov |

| UPLC-CAD/PDA | High-resolution separation and accurate purity determination (reported >98%). | researchgate.net |

| ¹H-NMR & ¹³C-NMR | Structural elucidation and detection of impurities. | nih.gov |

| HR-ESI-MS & MS/MS | Accurate molecular weight determination and structural confirmation. | nih.gov |

| UV Spectroscopy | Confirmation of chromophore and purity check. | nih.gov |

| Circular Dichroism (CD) | Determination of stereochemistry for chiral compounds. | nih.gov |

| ¹H-qNMR | Absolute purity determination without a reference standard. | researchgate.net |

Biosynthesis and Biogenetic Pathways

Elucidation of Precursor Molecules

The biosynthetic foundation of trans-Methylkhellactone, like all pyranocoumarins, is built from two primary metabolic pathways: the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net The shikimate pathway provides the core coumarin (B35378) structure, while the MEP pathway is responsible for the formation of the pyran ring. researchgate.net

The central precursor molecule for the coumarin skeleton is the aromatic amino acid L-phenylalanine . Through a series of enzymatic reactions, L-phenylalanine is converted into p-coumaric acid , a key intermediate. nih.govmdpi.com An alternative starting point can be L-tyrosine , which can also be converted to p-coumaric acid. nih.gov

The journey from p-coumaric acid continues to the formation of umbelliferone (B1683723) , which is widely recognized as the crucial precursor for a vast array of coumarin derivatives, including pyranocoumarins. nih.govnih.gov The formation of umbelliferone marks a significant branch point, leading towards the synthesis of more complex coumarins.

For the formation of the pyran ring characteristic of trans-Methylkhellactone, a prenyl group is essential. This is supplied in the form of dimethylallyl pyrophosphate (DMAPP) , a product of the MEP pathway. mdpi.com The enzymatic addition of this prenyl group to umbelliferone is a critical step that directs the biosynthesis towards the pyranocoumarin (B1669404) class. Specifically for angular pyranocoumarins, the prenylation occurs at the C-8 position of umbelliferone to yield osthenol (B192027) . mdpi.comnih.gov Osthenol is therefore considered the direct precursor to the angular pyranocoumarin scaffold from which trans-Methylkhellactone is derived. researchgate.netnih.govfrontiersin.org

| Precursor Molecule | Biosynthetic Pathway of Origin | Role in trans-Methylkhellactone Biosynthesis |

| L-Phenylalanine | Shikimate Pathway | Initial precursor for the coumarin core |

| p-Coumaric Acid | Phenylpropanoid Pathway | Intermediate in the formation of the coumarin core |

| Umbelliferone | Phenylpropanoid Pathway | Key precursor for all pyranocoumarins |

| Dimethylallyl pyrophosphate (DMAPP) | Methylerythritol Phosphate (MEP) Pathway | Donor of the prenyl group for pyran ring formation |

| Osthenol | Phenylpropanoid/MEP Pathway | Direct precursor for angular pyranocoumarins |

Enzymatic Transformations and Key Intermediates in Coumarin Biogenesis

The biosynthesis of coumarins is orchestrated by a series of specific enzymatic reactions that transform simple phenylpropanoid precursors into the characteristic lactone structure. The initial steps are well-characterized and involve several key enzymes.

The conversion of L-phenylalanine to trans-cinnamic acid is catalyzed by phenylalanine ammonia-lyase (PAL) . nih.gov Subsequently, cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid. nih.govfrontiersin.org The activation of p-coumaric acid to its coenzyme A ester, p-coumaroyl-CoA , is facilitated by 4-coumarate:CoA ligase (4CL) . frontiersin.org

The formation of the coumarin nucleus from p-coumaroyl-CoA is a critical step. The ortho-hydroxylation of the aromatic ring is a pivotal reaction. nih.gov In the biosynthesis of umbelliferone, p-coumaroyl-CoA 2'-hydroxylase (C2'H) , a 2-oxoglutarate-dependent dioxygenase (2OGD), is believed to catalyze the hydroxylation of p-coumaroyl-CoA. frontiersin.org This is followed by a trans/cis isomerization of the side chain and subsequent spontaneous or enzyme-assisted lactonization to form umbelliferone. nih.gov

The next crucial step towards angular pyranocoumarins is the prenylation of umbelliferone. This reaction is catalyzed by a prenyltransferase (PT) , which transfers the dimethylallyl group from DMAPP to the C-8 position of umbelliferone to form osthenol. nih.gov

| Enzyme | Abbreviation | Reaction Catalyzed | Intermediate Formed |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine → trans-Cinnamic acid | trans-Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | trans-Cinnamic acid → p-Coumaric acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA | p-Coumaroyl-CoA |

| p-Coumaroyl-CoA 2'-hydroxylase | C2'H | p-Coumaroyl-CoA → 2-hydroxy-p-coumaroyl-CoA | 2-hydroxy-p-coumaroyl-CoA |

| Prenyltransferase | PT | Umbelliferone + DMAPP → Osthenol | Osthenol |

Proposed Biosynthetic Routes for trans-Methylkhellactone

While the early stages of pyranocoumarin biosynthesis are relatively well understood, the precise enzymatic steps leading from osthenol to trans-Methylkhellactone have not been fully elucidated and remain an area of active research. However, based on the structures of related compounds and known enzymatic reactions, a plausible biosynthetic route can be proposed.

The conversion of osthenol to the khellactone (B107364) core involves the formation of a dihydroxydihydropyran ring. This transformation likely requires oxidative enzymes to introduce hydroxyl groups onto the prenyl side chain, followed by cyclization.

One proposed mechanism involves the action of a cytochrome P450 monooxygenase (CYP450) or a dioxygenase . These enzymes are known to be involved in the hydroxylation and epoxidation of various secondary metabolites. nih.govnih.gov It is hypothesized that an enzyme of this class could hydroxylate the double bond of the prenyl side chain of osthenol, potentially forming an epoxide intermediate. Subsequent enzymatic or non-enzymatic hydrolysis of the epoxide would lead to a diol.

Following the formation of the diol, an intramolecular cyclization would occur between one of the newly introduced hydroxyl groups and the phenolic hydroxyl group at C-7 of the coumarin ring, thus forming the pyran ring of the khellactone structure. The stereochemistry of trans-Methylkhellactone suggests a specific enzymatic control over this cyclization process.

Recent research in citrus has identified a multi-gene cluster of 2-oxoglutarate-dependent dioxygenases (2OGDs) that are involved in both furanocoumarin and pyranocoumarin biosynthesis. nih.govresearchgate.nethaifa.ac.il This finding lends support to the hypothesis that dioxygenases play a key role in the later, more complex stages of pyranocoumarin formation. It is plausible that a specific 2OGD is responsible for the oxidative cyclization of osthenol to a khellactone precursor.

The final step in the biosynthesis of trans-Methylkhellactone would involve the methylation of one of the hydroxyl groups on the pyran ring, a reaction likely catalyzed by a specific O-methyltransferase (OMT) .

Further research, including the identification and characterization of the specific enzymes from plants known to produce khellactones, is necessary to definitively confirm this proposed pathway.

Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for elucidating the structure of organic molecules like trans-Methylkhellactone. Each method provides unique pieces of the structural puzzle, and together, they offer a comprehensive picture of the molecule's atomic connectivity and spatial orientation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.govorganicchemistrydata.org

The ¹H NMR spectrum of trans-Methylkhellactone provides a map of all the hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling. nih.gov Similarly, the ¹³C NMR spectrum shows a signal for each unique carbon atom, with its chemical shift indicating its functional group and bonding environment. uchile.cl

Two-dimensional NMR techniques, such as HMQC and HMBC, are used to correlate proton and carbon signals, allowing for the unambiguous assignment of each signal to a specific atom in the molecular structure. uchile.clmestrelab.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for trans-Methylkhellactone (Note: The following table is a representative example of expected NMR assignments for the core khellactone (B107364) structure. Actual experimental values may vary slightly based on solvent and experimental conditions.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | 6.25 | d | 160.5 |

| 3 | 7.65 | d | 112.8 |

| 4 | - | - | 155.0 |

| 4a | - | - | 113.2 |

| 5 | 7.30 | d | 128.0 |

| 6 | 6.85 | d | 115.0 |

| 7 | - | - | 161.0 |

| 8 | - | - | 105.0 |

| 8a | - | - | 157.0 |

| 2' | - | - | 76.0 |

| 3' | 4.90 | d | 82.0 |

| 4' | 3.80 | d | 88.0 |

| 2'-Me (gem-dimethyl) | 1.45 | s | 25.0 |

| 2'-Me (gem-dimethyl) | 1.50 | s | 27.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Stereochemical Criteria based on NMR Data (e.g., ΔδC-3′ between trans and cis isomers, Δδgem(Me)₂ values)researchgate.net

NMR spectroscopy is particularly powerful for distinguishing between stereoisomers, such as the cis and trans forms of Methylkhellactone. wikipedia.org The relative orientation of substituents on the dihydropyran ring significantly influences the local magnetic fields around nearby nuclei, leading to predictable differences in their NMR spectra.

One of the key diagnostic indicators is the vicinal coupling constant (³JHH) between the protons at the C-3' and C-4' positions. For trans isomers, where these protons are on opposite sides of the ring, the coupling constant is typically larger (in the range of 12–18 Hz). wikipedia.org In contrast, cis isomers exhibit a smaller coupling constant (typically 0–12 Hz). wikipedia.org

Furthermore, the chemical shifts of the carbon atoms, particularly C-3', can differ between the cis and trans isomers. The difference in chemical shift (Δδ) for C-3' between the two isomers provides a clear criterion for assignment. The spatial arrangement also affects the gem-dimethyl groups at the C-2' position, leading to distinct chemical shift values (Δδgem(Me)₂) for the two methyl groups, which can further help in stereochemical assignment.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. For trans-Methylkhellactone, high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), is used to determine the precise molecular weight. This allows for the calculation of the exact molecular formula (e.g., C₂₀H₁₈O₆), providing strong evidence for the compound's elemental composition.

The mass spectrometer can also be used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint that helps to confirm the identity of the khellactone core structure. dovepress.com

While NMR and MS provide powerful evidence for the structure and relative stereochemistry, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure. anton-paar.com This technique involves directing X-rays at a single, high-quality crystal of the compound. anton-paar.com The way the X-rays are diffracted by the electron clouds of the atoms is recorded as a diffraction pattern. anton-paar.comnih.gov

Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice, revealing exact bond lengths, bond angles, and, most importantly, the absolute configuration of chiral centers. nih.gov For trans-Methylkhellactone, X-ray crystallography provides the ultimate proof of the trans orientation of the substituents on the dihydropyran ring and establishes the absolute stereochemistry (R/S configuration) at the chiral carbons C-3' and C-4'. unam.mx

Chiral Purity and Enantiomeric Excess Determination

trans-Methylkhellactone is a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. mnstate.edu Determining the purity of a sample with respect to these enantiomers is critical. Enantiomeric excess (ee) is a measure of this purity, indicating how much one enantiomer is present in greater amounts than the other. wikipedia.org A sample containing only one enantiomer has an ee of 100%, while a racemic mixture (a 50:50 mix of both enantiomers) has an ee of 0%. wikipedia.org

The enantiomeric excess of a trans-Methylkhellactone sample can be determined using several methods. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique where the enantiomers are separated on a chiral stationary phase, allowing for their individual quantification. Another powerful method is NMR spectroscopy using chiral resolving or solvating agents. These agents interact differently with each enantiomer, causing their corresponding signals in the NMR spectrum to be resolved, which allows for the integration and calculation of their ratio. mnstate.edu The optical rotation of a sample, measured with a polarimeter, can also be used to determine the "optical purity," a value that is often equivalent to the enantiomeric excess. masterorganicchemistry.comlibretexts.org

Synthetic Approaches and Chemical Derivatization

Total Synthesis Strategies for trans-Methylkhellactone

As of current scientific literature, dedicated and complete total synthesis strategies for trans-Methylkhellactone are not extensively documented. The primary source of this compound remains the isolation from its natural origin, the plant Angelica keiskei. nih.govresearchgate.netresearchgate.net This perennial plant, native to Japan, is a rich reservoir of various bioactive compounds, including both the trans- and cis-isomers of Methylkhellactone. researchgate.net

While specific total synthesis routes for trans-Methylkhellactone are not published, general principles of organic synthesis can be applied to conceptualize potential pathways. Such a strategy would likely involve the stereoselective construction of the dihydropyranone ring system, a core feature of the molecule, followed by the introduction of the methyl and other functional groups with precise stereochemical control to achieve the desired trans configuration. Methodologies such as catalytic asymmetric synthesis and chiral pool synthesis, utilizing readily available chiral starting materials, could be viable approaches. However, without specific published research, these remain theoretical considerations.

Semisynthesis from Precursor Compounds

Given that trans-Methylkhellactone is readily available from a natural source, semisynthesis represents a more practical approach for obtaining derivatives. This process involves the chemical modification of the isolated natural product. The precursor for these semisynthetic routes is typically the trans-Methylkhellactone molecule itself, extracted from Angelica keiskei.

An example of a semisynthetic derivative is trans-3'-O-Benzoyl-4'-O-methylkhellactone. ambeed.com The creation of this molecule would involve the esterification of the hydroxyl group on the dihydropyranone ring of trans-Methylkhellactone with benzoyl chloride or a similar benzoylating agent. This type of modification highlights the potential for creating a variety of derivatives by targeting the functional groups present in the parent molecule.

Derivatization and Analog Generation for Structure-Activity Relationship Studies

The generation of derivatives and analogs is a cornerstone of medicinal chemistry, aimed at understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship or SAR). researchgate.netnih.gov While extensive SAR studies specifically on trans-Methylkhellactone are not widely published, the principles of analog generation can be applied to this molecule.

Chemical Modification of Core Structure

The core structure of trans-Methylkhellactone offers several sites for chemical modification to generate analogs for SAR studies. These modifications can be systematically introduced to probe their effect on biological activity. Potential modifications could include:

Modification of the Hydroxyl Group: As demonstrated by the benzoyl derivative, the hydroxyl group can be converted into esters, ethers, or other functional groups to investigate the importance of this group for activity.

Alterations to the Methyl Group: The methyl group could be replaced with other alkyl or functionalized alkyl chains to explore the steric and electronic requirements at this position.

Modification of the Aromatic Ring: The aromatic portion of the molecule could be substituted with various groups (e.g., halogens, nitro groups, alkyl groups) to modulate its electronic properties and steric profile.

Changes to the Dihydropyranone Ring: The lactone ring could potentially be opened or modified to explore the necessity of this specific heterocyclic system for any observed bioactivity.

Isomeric Form Synthesis and Analysis (cis/trans isomers)

Nature provides both the trans- and cis-isomers of Methylkhellactone. Specifically, (-)-trans-(3′R,4′S)-methylkhellactone and (+)-cis-(3′R,4′R)-methylkhellactone have been isolated from Angelica keiskei. researchgate.net The existence of these stereoisomers is crucial for SAR studies, as the spatial arrangement of substituents can dramatically influence biological activity.

The synthesis and analysis of these isomers are primarily rooted in their isolation and characterization from the natural source. While methods exist for the stereoselective synthesis and separation of cis/trans isomers in other chemical systems, specific protocols for the interconversion or de novo synthesis of the individual cis- and trans-isomers of Methylkhellactone are not detailed in the current body of scientific literature. nih.govrsc.org Analysis of the separated natural isomers would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography to confirm their distinct three-dimensional structures. Comparing the biological activities of the isolated cis and trans isomers would be the first step in understanding the stereochemical requirements for activity.

Mechanisms of Action in Biological Systems Preclinical and in Vitro Studies

Molecular Target Identification and Characterization

There is currently no available scientific literature detailing the effects of trans-Methylkhellactone on the inhibition of the HMG-CoA reductase enzyme. While other coumarin (B35378) derivatives have been investigated for a wide range of biological activities, specific enzyme inhibition studies for trans-Methylkhellactone are lacking. nih.gov

Scientific studies specifically investigating the modulation of GluN2B-containing NMDA receptors by trans-Methylkhellactone have not been identified. Similarly, while some khellactone (B107364) compounds have been shown to possess spasmolytic effects that may involve calcium channels, direct evidence of trans-Methylkhellactone's activity on voltage-dependent calcium channels is not present in the available literature. nih.govebi.ac.uknih.govnih.gov

Cellular Pathway Interrogation

trans-Methylkhellactone is a known constituent of the plant Angelica keiskei. nih.gov Research on other bioactive compounds from this plant, such as certain chalcones, has shown inhibitory effects on the DNA binding activities of activator protein-1 (AP-1) and the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net However, the review summarizing these findings did not attribute these specific activities directly to trans-Methylkhellactone itself. nih.gov There is no available data on the effect of trans-Methylkhellactone on Smad signaling. nih.gov

There is evidence to suggest that trans-Methylkhellactone can regulate the expression of key inflammatory enzymes. One study indicates that the compound can downregulate the expression of Cyclooxygenase-2 (COX-2). medchemexpress.com Other constituents of Angelica keiskei have also been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 genes. nih.govresearchgate.net

No specific studies were found that investigated the role of trans-Methylkhellactone in the regulation of the Bcl-2 family of proteins. guidetopharmacology.orgwikipedia.orgnih.gov

Pharmacological Activities in Preclinical Models (excluding clinical data)

The documented pharmacological activities for trans-Methylkhellactone in preclinical models are primarily inferred from its molecular activities. The ability to downregulate COX-2 expression suggests potential anti-inflammatory properties, as COX-2 is a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation. medchemexpress.comwikipedia.org Khellactones as a class of compounds have been noted for various biological activities, including anti-inflammatory, anti-hypertensive, and anti-HIV effects. nih.govmdpi.com However, extensive preclinical studies focusing specifically on the pharmacological profile of trans-Methylkhellactone are limited.

Data Tables

Table 1: Effect of trans-Methylkhellactone on Gene Expression

| Gene | Effect | IC50 | Source |

| COX-2 | Downregulation | 9.6 µg/mL | medchemexpress.com |

In Vitro and In Vivo Efficacy Studies (e.g., anti-inflammatory, neuroprotective, cardioprotective)

trans-Methylkhellactone is a coumarin compound that has been isolated from the roots of Peucedanum praeruptorum Dunn medchemexpress.commedchemexpress.com. This plant is known in traditional Chinese medicine for its use in treating respiratory conditions chemfaces.com. While the general class of coumarins is known for a wide range of pharmacological activities, specific preclinical studies detailing the anti-inflammatory, neuroprotective, or cardioprotective efficacy of trans-Methylkhellactone are not extensively available in the public domain.

Some research has been conducted on structurally similar compounds. For instance, a derivative, trans-3'-O-Benzoyl-4'-O-methylkhellactone, has been noted for potential anti-inflammatory and neuroprotective effects in preliminary studies . However, direct evidence from in vitro or in vivo efficacy studies focusing specifically on trans-Methylkhellactone remains limited. The biological activities of coumarins isolated from Peucedanum praeruptorum have been investigated for their relaxant effects on tracheal and pulmonary artery smooth muscles, although these studies focused on other pyranocoumarin (B1669404) compounds like (+)-praeruptorin A and pteryxin (B190337) chemfaces.com.

Further research is required to elucidate the specific in vitro and in vivo efficacy of trans-Methylkhellactone and determine its potential therapeutic effects in models of inflammation, neurodegeneration, or cardiovascular conditions.

Cytotoxicity Mechanisms in Cell Lines

Detailed studies on the specific cytotoxicity mechanisms of trans-Methylkhellactone in various cell lines are not readily found in published literature.

In vitro studies on a related derivative, trans-3'-O-Benzoyl-4'-O-methylkhellactone, have indicated potential cytotoxic effects against certain cancer cell lines, suggesting a possible avenue for investigation into its anticancer properties . The general principles of evaluating a compound's cytotoxicity involve assays that measure cell viability, such as those based on the metabolic activity of mitochondrial succinate (B1194679) dehydrogenase (e.g., MTT or WST-1 assays) or the quantification of ATP through luminescent signals (e.g., CellTiter-Glo assay) pcbis.fr. These methods help determine if a compound modifies cell viability compared to untreated cells pcbis.fr.

However, without specific studies on trans-Methylkhellactone, its cytotoxic profile and the molecular mechanisms that would be involved—such as the induction of apoptosis, cell cycle arrest, or other pathways—remain uncharacterized.

Structure Activity Relationship Sar Studies and Medicinal Chemistry

Identification of Pharmacophores and Key Structural Features

The biological activity of trans-Methylkhellactone is intrinsically linked to its pyranocoumarin (B1669404) scaffold. This core structure is considered a "privileged scaffold" in drug discovery, meaning it can interact with multiple biological targets. nih.gov The key pharmacophoric features of khellactones, including trans-Methylkhellactone, are a combination of the coumarin (B35378) nucleus and the fused dihydropyran ring.

The coumarin moiety itself is a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.netresearchgate.net The fusion of the pyran ring to the coumarin core creates the pyranocoumarin structure, which can exist in linear or angular forms. trans-Methylkhellactone is an angular pyranocoumarin. Studies have shown that the angular form is predominant in certain plant families like Umbelliferae. nih.gov

Specific structural elements that are crucial for the biological activity of khellactone (B107364) derivatives include:

The 2,2-dimethylpyran ring: The presence of this ring is considered important for the diverse biological activities observed in pyranocoumarins. zenodo.org

Substituents on the pyran ring: The nature and position of substituents on the dihydropyran ring, particularly at the 3' and 4' positions, significantly influence activity. In trans-Methylkhellactone, these positions are substituted with hydroxyl and methyl groups, respectively. Modifications at these sites, such as acylation, have been extensively explored to modulate biological effects. mdpi.com

The lactone ring: The α,β-unsaturated lactone in the coumarin part of the molecule can act as a Michael acceptor, potentially enabling covalent interactions with biological nucleophiles, which can contribute to its mechanism of action.

Aromatic ring substitutions: While trans-Methylkhellactone itself is unsubstituted on the benzene (B151609) ring of the coumarin, modifications at these positions in other pyranocoumarin derivatives have been shown to alter activity.

Correlating Stereochemistry with Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like trans-Methylkhellactone. researchgate.net The spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target, influencing its binding affinity, efficacy, and metabolic stability. nih.gov

trans-Methylkhellactone has two stereogenic centers at the C-3' and C-4' positions of the dihydropyran ring. The designation "trans" refers to the relative orientation of the substituents at these positions. The absolute configuration (R or S) at each of these centers is also a critical determinant of biological activity.

Several studies on khellactone derivatives have demonstrated the importance of stereochemistry:

Cis vs. Trans Isomers: The relative stereochemistry of the substituents on the pyran ring (cis or trans) has been shown to be a major factor in the biological activity of khellactones. In some cases, the trans isomers have exhibited greater potency or different activity profiles compared to their cis counterparts. For instance, in studies on sesquiterpene lactones, trans-fused ring junctions were associated with higher herbivore resistance, indicating a clear structure-activity relationship based on stereochemistry. researchgate.net

Enantioselectivity: Biological systems are inherently chiral, and as such, often exhibit a preference for one enantiomer over the other. mdpi.com For khellactone derivatives, it has been observed that different enantiomers can have distinct pharmacological effects. This stereoselective preference is due to the specific three-dimensional interactions between the chiral drug molecule and its target, such as an enzyme or receptor binding site.

The precise correlation of stereochemistry with the specific biological activities of trans-Methylkhellactone continues to be an active area of research, with the synthesis and biological evaluation of stereochemically pure isomers being essential for elucidating these relationships.

Computational Chemistry and Molecular Docking for Binding Site Analysis

Computational chemistry and molecular docking are powerful tools used to investigate the interactions between small molecules like trans-Methylkhellactone and their biological targets at a molecular level. nih.govmdpi.com These methods provide valuable insights into the binding modes and can help to rationalize observed structure-activity relationships.

Molecular docking simulations are frequently employed to predict the preferred orientation of a ligand when it binds to a target protein. For pyranocoumarin derivatives, docking studies have been used to explore their interactions with various enzymes, including cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. physchemres.orgd-nb.infojaper.in

Key aspects of binding site analysis for trans-Methylkhellactone and related compounds include:

Identification of Key Amino Acid Residues: Docking studies can identify specific amino acid residues within the binding pocket of a target protein that form crucial interactions with the ligand. For example, in the COX-2 active site, residues such as Tyr385 and Ser530 have been identified as important for the binding of flavonoid and coumarin-based inhibitors. physchemres.org Hydrogen bonds, hydrophobic interactions, and π-π stacking are common interactions that stabilize the ligand-protein complex.

Binding Energy Calculations: These simulations can also provide an estimation of the binding affinity (e.g., in the form of a docking score or binding energy) between the ligand and the target. This information can be used to rank potential drug candidates and prioritize them for synthesis and biological testing.

Rationalizing SAR Data: Molecular docking can help to explain why certain structural modifications lead to an increase or decrease in biological activity. For example, it can show how a particular substituent might form an additional hydrogen bond or create steric hindrance within the binding site.

While specific molecular docking studies on trans-Methylkhellactone are not extensively reported in the provided context, the general principles and methodologies applied to the broader class of pyranocoumarins are directly applicable. Such studies are crucial for understanding its mechanism of action and for guiding the design of more potent and selective analogs.

Lead Optimization and Drug Design Principles

For trans-Methylkhellactone and its derivatives, lead optimization strategies often focus on:

Structural Modifications of the Pyranocoumarin Scaffold:

Varying Substituents: Introducing or modifying substituents on the pyranocoumarin core is a common strategy. This can involve changing the groups at the 3'- and 4'-positions of the pyran ring or adding substituents to the aromatic ring. mdpi.com For example, the synthesis of various ester derivatives at the hydroxyl group of khellactones has been a key area of investigation. mdpi.com

Creating Hybrid Molecules: Combining the pyranocoumarin scaffold with other pharmacophores can lead to hybrid molecules with dual or enhanced activity. researchgate.net This approach aims to leverage the beneficial properties of both molecular fragments.

Improving Pharmacokinetic Properties:

A major challenge with some khellactone derivatives is their extensive metabolism, which can lead to poor oral bioavailability. mdpi.com Lead optimization efforts may focus on designing analogs with improved metabolic stability. This can be achieved by blocking metabolic sites or by modulating the physicochemical properties of the molecule, such as lipophilicity and solubility.

Utilizing Computational Tools:

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. physchemres.org These models can then be used to predict the activity of virtual compounds, guiding the design of new analogs.

Molecular docking, as discussed in the previous section, is also integral to lead optimization for rational, structure-based drug design.

The iterative process of designing, synthesizing, and testing new analogs based on these principles is fundamental to the development of pyranocoumarin-based therapeutic agents.

Analytical Detection and Quantification Methodologies

Chromatographic Methods for Trace Analysis

Chromatographic techniques are fundamental for the separation and quantification of trans-Methylkhellactone from complex matrices. The selection of the appropriate chromatographic method and detector is crucial for achieving the required sensitivity and selectivity for trace analysis.

Liquid Chromatography (LC) with Various Detectors (UV, PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the analysis of pyranocoumarins like trans-Methylkhellactone. These methods offer high resolution and are suitable for non-volatile and thermally labile compounds.

Liquid Chromatography with UV/PDA Detection:

HPLC coupled with Ultraviolet (UV) or Photodiode Array (PDA) detectors is a common approach for the analysis of coumarins due to the presence of a chromophore in their structure. The benzopyrone nucleus of coumarins exhibits strong absorbance in the UV region, typically between 250 and 350 nm. A study on the simultaneous determination of various coumarin (B35378) derivatives utilized a UHPLC system with UV detection at 280 nm and 323 nm for optimal detection of different compounds. The separation was achieved on octadecyl or phenyl-hexyl silica-based columns with a gradient elution using a mobile phase of aqueous acetic acid and acetonitrile (B52724) researchgate.net. While specific methods for trans-Methylkhellactone are not widely published, a general approach for related pyranocoumarins can be adapted. For instance, a C18 column is often employed for the separation of khellactones and their derivatives benthamdirect.comnih.gov.

Table 1: Illustrative HPLC-PDA Method Parameters for Pyranocoumarin (B1669404) Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of isomers |

| Flow Rate | 1.0 mL/min |

| Detection | PDA, 250-400 nm (monitoring at ~320 nm) |

| Injection Volume | 10-20 µL |

Liquid Chromatography with Fluorescence Detection:

Fluorescence detection offers significantly higher sensitivity and selectivity for naturally fluorescent compounds. Many coumarins exhibit native fluorescence, which is highly dependent on their molecular structure and the solvent environment benthamdirect.commdpi.comresearchgate.net. The fluorescence properties of coumarins, including their excitation and emission maxima, are influenced by the substituents on the benzopyrone ring benthamdirect.com. For certain coumarin derivatives, fluorescence detection can achieve limits of quantification in the nanogram per milliliter range, which is substantially lower than UV detection researchgate.nettufts.edu. A method for the analysis of coumarin derivatives used fluorescence detection with an excitation wavelength of 320 nm and an emission wavelength of 450 nm tufts.edu.

Gas Chromatography (GC) with Selective Detectors (FID, PID, MS)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like trans-Methylkhellactone, derivatization to increase volatility may be necessary.

Gas Chromatography with Flame Ionization Detection (GC-FID):

GC-FID is a robust and widely used technique for the quantification of organic compounds. While not as selective as a mass spectrometer, it provides excellent sensitivity for a broad range of analytes. The application of GC-FID for the analysis of coumarins has been documented, often for the determination of simpler coumarins in various matrices nih.govbenthamopen.com. For more complex pyranocoumarins, method development would involve optimizing the temperature program and selecting an appropriate capillary column, such as one with a mid-polarity stationary phase, to achieve separation from other matrix components.

Gas Chromatography with Mass Spectrometry (GC-MS):

The coupling of GC with a mass spectrometer provides a powerful tool for both the separation and identification of volatile compounds. GC-MS is frequently used for the analysis of complex mixtures, such as plant extracts, to identify various secondary metabolites nih.govmdpi.commdpi.com. The mass spectrometer provides structural information based on the fragmentation pattern of the analyte upon electron ionization, which can be used for definitive identification by comparison with spectral libraries. For the analysis of pyranocoumarin isomers, a high-resolution capillary column would be essential to achieve chromatographic separation prior to mass spectral analysis researchgate.netvurup.sk. A study on various coumarin derivatives utilized GC with a high-resolution mass spectrometer to investigate their fragmentation patterns benthamopen.com.

Table 2: Representative GC-MS Method Parameters for Pyranocoumarin Analysis

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation (e.g., 100°C to 280°C) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-500 |

Mass Spectrometry-Based Approaches

Mass spectrometry has become an indispensable tool for the sensitive and selective analysis of compounds in complex biological and environmental samples. When coupled with liquid chromatography, it offers unparalleled performance for the quantification and identification of trans-Methylkhellactone.

LC-MS/MS and UPLC-Q-TOF-MS for Complex Sample Analysis

LC-MS/MS for Targeted Quantification:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and robustness researchgate.netnih.govyoutube.comnih.gov. This technique utilizes multiple reaction monitoring (MRM) to selectively detect a specific precursor ion and its characteristic product ions, thereby minimizing interferences from the sample matrix researchgate.netbohrium.com.

A validated LC-MS/MS method has been developed for the pharmacokinetic study of praeruptorin A and its metabolite, khellactone (B107364), in rat plasma. This method employed a C18 column with a mobile phase of 0.05% formic acid and acetonitrile. The analysis was performed in positive electrospray ionization (ESI) mode. The MRM transitions for khellactone would be selected by optimizing the collision energy to produce stable and intense product ions from the protonated molecule [M+H]+. The established method demonstrated good linearity, precision, and accuracy, with a lower limit of quantification suitable for pharmacokinetic studies benthamdirect.com.

Table 3: LC-MS/MS Parameters for Khellactone Analysis (Illustrative)

| Parameter | Value |

|---|---|

| Chromatographic Column | C18 (e.g., 2.1 x 50 mm, 2.4 µm) |

| Mobile Phase A | 0.05% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of trans-Methylkhellactone |

| Product Ion (Q3) | Optimized for specific fragments |

| Collision Energy | Optimized for each transition |

UPLC-Q-TOF-MS for Profiling and Identification:

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a high-resolution mass spectrometry (HRMS) technique ideal for the comprehensive chemical profiling of complex samples and the identification of unknown compounds nih.govmdpi.comresearchgate.net. It provides accurate mass measurements, which allow for the determination of elemental compositions, and MS/MS data for structural elucidation mdpi.cominra.fr. This technique has been successfully applied to the analysis of flavonoids and other secondary metabolites in plant extracts and biological fluids mdpi.com. The fragmentation pathways of coumarin derivatives have been studied using Q-TOF-MS, providing valuable information for the identification of new and known compounds inra.fr.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) offers the ability to determine the mass of a molecule with very high accuracy, typically within a few parts per million (ppm). This accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars) and for confirming the identity of known compounds without the need for a reference standard in all cases. HRMS, often utilizing Orbitrap or TOF analyzers, is a powerful tool for the structural elucidation of natural products and their metabolites. For trans-Methylkhellactone, HRMS would provide the exact mass of the molecular ion, confirming its elemental formula, and the accurate masses of its fragment ions, aiding in the elucidation of its structure and the identification of its metabolites.

Immunoassays and Ligand-Binding Assays (e.g., ELISA)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods that rely on the binding of an antibody to its target antigen. These assays are widely used for the quantification of a diverse range of molecules, including drugs, hormones, and toxins, in biological fluids.

The development of an immunoassay requires the production of antibodies that can specifically recognize the target molecule. For small molecules like trans-Methylkhellactone, which are not immunogenic on their own, they must first be conjugated to a larger carrier protein to elicit an immune response.

While there are reports on the development of immunoassays for simpler coumarins, such as 7-hydroxycoumarin, specific immunoassays for pyranocoumarins like trans-Methylkhellactone are not widely documented in scientific literature nih.gov. The development of a competitive ELISA for a related coumarin involved conjugating it to a carrier protein to immunize rabbits and produce polyclonal antibodies. The resulting assay was capable of detecting the coumarin and its metabolite in urine samples nih.gov.

The feasibility of developing an ELISA for trans-Methylkhellactone would depend on the ability to generate specific antibodies that can distinguish it from other structurally similar khellactones and pyranocoumarins. If successful, such an assay could provide a high-throughput and cost-effective method for screening large numbers of samples.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| trans-Methylkhellactone |

| Praeruptorin A |

| Khellactone |

| 7-hydroxycoumarin |

| Pyranocoumarin |

Sample Preparation and Matrix Effects in Biological and Botanical Samples

The accurate quantification of trans-Methylkhellactone in complex biological and botanical matrices necessitates meticulous sample preparation to isolate the analyte from interfering substances and to minimize the impact of matrix effects. The choice of sample preparation technique is contingent upon the nature of the matrix, the concentration of the analyte, and the analytical method employed.

Botanical Samples: Extraction from Phlojodicarpus sibiricus

A common botanical source for khellactone derivatives is the plant Phlojodicarpus sibiricus. A prevalent method for the extraction of these compounds from the powdered plant material involves ultrasound-assisted extraction (UAE).

A typical procedure is outlined below:

An accurately weighed amount of the powdered plant material (e.g., 40 mg) is placed in a microcentrifuge tube.

A specific volume of 80% methanol (B129727) (e.g., 1 mL) is added to the tube.

The mixture undergoes extraction in an ultrasonic bath for 30 minutes at a controlled temperature of 50°C semanticscholar.org.

After extraction, the sample is cooled to room temperature.

To ensure consistency, any solvent lost due to evaporation is replenished to the initial volume semanticscholar.org.

The resulting extract is clarified by filtration through a 0.22-µm PTFE syringe filter prior to injection into the analytical system, such as a High-Performance Liquid Chromatography (HPLC) system semanticscholar.org.

This method has been demonstrated to be effective for the extraction of a variety of khellactone derivatives from plant matrices semanticscholar.org.

Table 1: Illustrative Ultrasound-Assisted Extraction Protocol for trans-Methylkhellactone from Botanical Samples

| Parameter | Value |

|---|---|

| Sample Matrix | Powdered Phlojodicarpus sibiricus |

| Sample Weight | 40 mg |

| Extraction Solvent | 80% Methanol |

| Solvent Volume | 1 mL |

| Extraction Method | Ultrasonic Bath |

| Extraction Time | 30 minutes |

| Extraction Temperature | 50°C |

Biological Samples: Analysis in Human Plasma

For the analysis of trans-Methylkhellactone in biological fluids such as human plasma, a robust and validated bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique due to its high sensitivity and selectivity. A crucial step in this process is the efficient extraction of the analyte from the complex plasma matrix.

Sample Preparation using Liquid-Liquid Extraction (LLE)

A widely used technique for the extraction of small molecules from plasma is liquid-liquid extraction (LLE). This method separates compounds based on their relative solubilities in two different immiscible liquids.

An example of a validated LLE protocol for a similar type of compound in human plasma is as follows:

A small aliquot of human plasma (e.g., 500 µL) is spiked with an appropriate internal standard.

An organic extraction solvent, such as methyl tertiary butyl ether (MTBE), is added to the plasma sample .

The mixture is vortexed for an extended period (e.g., 10 minutes) to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase .

The sample is then centrifuged to separate the aqueous and organic layers .

The supernatant (organic layer) containing the analyte is carefully transferred to a clean tube.

The solvent is evaporated to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C) .

The dried residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis .

Table 2: Representative Liquid-Liquid Extraction Protocol for trans-Methylkhellactone from Human Plasma

| Step | Description |

|---|---|

| 1. Sample Aliquoting | 500 µL of human plasma |

| 2. Internal Standard Spiking | Addition of a known concentration of an internal standard |

| 3. Extraction | Addition of 2.5 mL of methyl tertiary butyl ether (MTBE) |

| 4. Vortexing | 10 minutes |

| 5. Centrifugation | 4000 rpm for 5 minutes at 20°C |

| 6. Supernatant Transfer | Transfer of the organic layer |

| 7. Evaporation | Under nitrogen at 40°C |

Matrix Effects in Bioanalysis

Matrix effects are a significant consideration in LC-MS/MS-based bioanalysis. These effects arise from co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. Therefore, the evaluation of matrix effects is a critical component of method validation.

The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Table 3: Illustrative Data on Recovery and Matrix Effect for trans-Methylkhellactone in Human Plasma (Hypothetical Data based on similar compounds)

| Analyte | Nominal Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| trans-Methylkhellactone | 10 (Low QC) | 85.2 | 92.5 |

| 100 (Medium QC) | 88.7 | 95.1 | |

| 800 (High QC) | 91.5 | 98.3 |

In this hypothetical table, the recovery values indicate the efficiency of the extraction process, while the matrix effect values close to 100% would suggest minimal ion suppression or enhancement.

Preclinical Pharmacokinetic and Pharmacodynamic Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No specific studies detailing the ADME properties of trans-Methylkhellactone have been published.

In Vitro Metabolism (e.g., Microsomal Stability, CYP450 Interactions)

There is no publicly available data from in vitro metabolism studies, such as microsomal stability assays or cytochrome P450 (CYP450) interaction assessments, for trans-Methylkhellactone. However, studies on analogous khellactone (B107364) derivatives indicate that the primary metabolic pathways for this class of compounds involve hydrolysis and oxidation. nih.gov Research on praeruptorin A, a related khellactone, has shown that it is metabolized by carboxylesterases and CYP3A subfamily enzymes in rat liver microsomes. nih.govnih.gov Another related compound, praeruptorin B, was found to be metabolized via NADPH-dependent oxidation and hydrolysis in both rat and human liver microsomes. nih.gov Without specific experimental data for trans-Methylkhellactone, it is not possible to provide quantitative measures of its metabolic stability or its specific interactions with CYP450 isoforms.

Table 1: Microsomal Stability of trans-Methylkhellactone

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available |

| Mouse | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available |

No publicly available data.

Table 2: Summary of CYP450 Interactions for trans-Methylkhellactone

| CYP Isoform | Inhibition (IC₅₀, µM) | Induction |

|---|---|---|

| CYP1A2 | Data Not Available | Data Not Available |

| CYP2C9 | Data Not Available | Data Not Available |

| CYP2C19 | Data Not Available | Data Not Available |

| CYP2D6 | Data Not Available | Data Not Available |

| CYP3A4 | Data Not Available | Data Not Available |

No publicly available data.

Biodistribution in Animal Models

Specific biodistribution studies in animal models for trans-Methylkhellactone have not been reported in the available scientific literature. Consequently, there is no data on the tissue and organ distribution of this compound.

Table 3: Tissue Distribution of trans-Methylkhellactone in a Rodent Model

| Tissue | Concentration (ng/g or µg/g) |

|---|---|

| Blood | Data Not Available |

| Plasma | Data Not Available |

| Brain | Data Not Available |

| Heart | Data Not Available |

| Lungs | Data Not Available |

| Liver | Data Not Available |

| Kidneys | Data Not Available |

| Spleen | Data Not Available |

No publicly available data.

Pharmacodynamic Biomarker Identification and Validation

There are no published studies on the identification or validation of pharmacodynamic biomarkers for trans-Methylkhellactone. Such studies are crucial for understanding the mechanism of action and for guiding clinical development, as they provide a measurable indicator of a drug's effect on its target. nih.gov

In Vitro-In Vivo Correlation (IVIVC) Methodologies

No research has been published on the development or application of In Vitro-In Vivo Correlation (IVIVC) methodologies for trans-Methylkhellactone. IVIVC models are mathematical relationships that correlate in vitro properties (like dissolution) with in vivo pharmacokinetic responses, which can be instrumental in formulation development and regulatory processes. nih.gov

Translational Research Considerations

Methodologies for Bridging Preclinical Efficacy to Translational Potential

To effectively translate preclinical findings for a compound such as trans-Methylkhellactone into a viable clinical candidate, a multi-faceted approach is necessary. This involves rigorous validation of preclinical models, the use of biomarkers, and a deep understanding of the compound's mechanism of action.

Key methodologies include:

Integrated Preclinical Models: Rather than relying on a single preclinical model, a combination of in vitro, in vivo, and in silico models can provide a more comprehensive understanding of the compound's effects. nih.gov For instance, initial high-throughput screening of trans-Methylkhellactone on relevant human cell lines can be followed by testing in more complex three-dimensional (3D) organoids that better mimic human tissue architecture. nih.govresearchgate.net

Biomarker Development and Validation: Identifying and validating biomarkers are crucial for monitoring the therapeutic response to trans-Methylkhellactone and for patient stratification. These can range from molecular indicators of target engagement to imaging biomarkers that track disease progression.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between the concentration of trans-Methylkhellactone in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is fundamental. nih.gov Advanced modeling and simulation can help predict human responses based on preclinical data.

"Clinical Trials in a Dish" (CTiD): This emerging approach uses patient-derived cells to test the efficacy and potential toxicity of a compound like trans-Methylkhellactone on a diverse genetic background, potentially predicting clinical trial outcomes with greater accuracy. nih.gov

Below is an illustrative table outlining the types of data that would be gathered in these translational methodologies.

| Methodology | Data Collected for trans-Methylkhellactone | Purpose |

| Integrated Preclinical Models | Efficacy in 2D cell cultures, 3D organoids, and animal models. | To assess therapeutic effect in increasingly complex biological systems. |

| Biomarker Development | Changes in specific protein levels, gene expression, or imaging readouts. | To monitor treatment response and identify patient populations likely to benefit. |

| PK/PD Modeling | Drug absorption, distribution, metabolism, and excretion (ADME) data. | To determine the optimal dosing regimen and predict clinical pharmacokinetics. |

| Clinical Trials in a Dish | Response of patient-derived cells to trans-Methylkhellactone. | To evaluate efficacy and safety across a genetically diverse population before human trials. |

Strategies for Enhancing Reproducibility in Preclinical Research

The "reproducibility crisis" in biomedical research is a significant concern, as findings that cannot be replicated undermine the foundation of translational science. nih.govnih.govjax.org Ensuring the reproducibility of preclinical data for trans-Methylkhellactone is paramount for confident progression to clinical trials.

Strategies to enhance reproducibility include:

Rigorous Study Design and Reporting: This involves pre-specifying analysis plans, using randomization and blinding in animal studies, and transparently reporting all experimental details and results, including negative findings. nih.govnih.govwashington.edu Frameworks such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines promote rigor in experimental planning and reporting. jax.org

Data Management and Transparency: Implementing clear protocols for data management and analysis, and making raw data accessible, allows for independent verification of findings. nih.govnih.gov

Promoting a Culture of Rigor: Senior investigators are encouraged to take greater ownership of the details of their research, including conducting random audits of raw data and fostering a healthy sense of skepticism. nih.govnih.gov

Digital Innovation: Technologies like digital home cage monitoring can reduce human-introduced variability and provide continuous, unbiased data, thereby improving the reproducibility of animal studies. jax.org

The following table outlines key strategies to bolster the reproducibility of preclinical research on trans-Methylkhellactone.

| Strategy | Implementation for trans-Methylkhellactone Research | Desired Outcome |

| Rigorous Study Design | Pre-specified endpoints, power analysis for sample size, randomization of treatment groups, and blinding of outcome assessment. | Reduced bias and increased confidence in the observed effects of trans-Methylkhellactone. |

| Transparent Reporting | Detailed publication of experimental protocols, all datasets (positive and negative), and statistical analysis methods. | Enables other researchers to replicate, validate, and build upon the initial findings. |

| Data Accessibility | Archiving raw data in public repositories. | Facilitates meta-analyses and independent verification of results. |

| Adoption of New Technologies | Utilizing automated and continuous data collection methods to minimize experimental variability. | Increased consistency and reliability of preclinical data across different laboratories. jax.org |

Q & A

Q. How can computational chemistry tools predict the interaction of trans-Methylkhellactone with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model ligand-protein interactions. QSAR (Quantitative Structure-Activity Relationship) studies correlate structural features (e.g., substituent electronegativity) with bioactivity. Validation requires in vitro binding assays (e.g., SPR or ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.